Tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C18H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate involves the reaction of piperidine-4-carboxaldehyde with tert-butyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: Tert-butyl 4-benzyl-4-carboxylpiperidine-1-carboxylate
Reduction: Tert-butyl 4-benzyl-4-hydroxymethylpiperidine-1-carboxylate
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
Tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, and other biomolecules. The formyl group can undergo nucleophilic attack, leading to the formation of various intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-formylpiperidine-1-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially altering its reactivity.
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate: Contains a bromine atom, which can participate in different substitution reactions compared to the benzyl group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethyl group, which can form hydrogen bonds and affect the compound’s solubility and reactivity.
Uniqueness
Tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate is unique due to its combination of a benzyl group and a formyl group on the piperidine ring. This structural arrangement provides a balance of hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-9-18(14-20,10-12-19)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
InChI Key |
RWBKKBSKGZVKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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